Methyl 3-carbamimidoylbenzoate hydrochloride
Overview
Description
Methyl 3-carbamimidoylbenzoate hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Applications in Pharmaceuticals
Methyl 3-carbamimidoylbenzoate hydrochloride, and related compounds, are significant in analytical chemistry, particularly in the pharmaceutical industry. A study by Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method to determine the concentration of similar compounds in pharmaceutical dosage forms. This method aids in assessing the stability and quality of pharmaceutical products.
Agricultural Applications
In the agricultural sector, derivatives of this compound have been used in formulating pesticides and fungicides. Campos et al. (2015) Campos et al. (2015) investigated the use of polymeric and solid lipid nanoparticles for the sustained release of Carbendazim and Tebuconazole, compounds similar to this compound, in agricultural applications.
Microbial and Protisticidal Activity
The antimicrobial and protisticidal activities of this compound and its analogs have been a subject of study. Divaeva et al. (2015) Divaeva et al. (2015) demonstrated that certain derivatives of this compound possess antibacterial activity against pathogenic Gram-positive and Gram-negative microbes as well as protistocidal activity.
Environmental and Safety Assessments
Research has also been conducted on the environmental impact and safety assessments of this compound and related compounds. Li et al. (2015) Li et al. (2015) conducted a study on the occurrence, fate, and risk assessment of parabens (including compounds similar to this compound) in wastewater treatment plants, assessing their environmental impact.
Cancer Research
In cancer research, this compound and its derivatives have been explored for potential therapeutic applications. Kortylewicz et al. (2020) Kortylewicz et al. (2020) evaluated a compound similar to this compound for its cytotoxicity against neuroblastoma and glioblastoma cell lines, indicating its potential as an anticancer agent.
Safety and Hazards
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-carbamimidoylbenzoate hydrochloride are as follows :
These properties can impact the bioavailability of the compound, which is high based on its GI absorption and distribution characteristics .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action .
Properties
IUPAC Name |
methyl 3-carbamimidoylbenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;/h2-5H,1H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMXEQLOMHMOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546890 | |
Record name | Methyl 3-carbamimidoylbenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18219-39-1 | |
Record name | Methyl 3-carbamimidoylbenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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